![molecular formula C17H13FN2O3 B6580049 (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 325856-93-7](/img/structure/B6580049.png)
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (2Z-2FPC) is a recently synthesized compound that has been found to have a variety of potential applications in scientific research. This compound is an aromatic heterocyclic compound of the chromene class, which has been studied for its potential as a drug candidate. In particular, 2Z-2FPC has been studied for its potential use as an anti-cancer agent. In addition, 2Z-2FPC has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
科学的研究の応用
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been studied for its potential use as an anti-cancer agent. In particular, this compound has been found to have potent anti-tumor activity in vitro, as well as in vivo. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
作用機序
The exact mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is still not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes involved in the production of cancer cells. In addition, this compound may also act by inhibiting the activity of certain proteins involved in the progression of Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have anti-tumor activity in vitro, as well as in vivo. In addition, this compound has been found to have anti-inflammatory activity in vitro.
実験室実験の利点と制限
The main advantage of using (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide in lab experiments is its potential use as an anti-cancer agent. In addition, this compound has been found to have anti-inflammatory activity in vitro. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and its exact mechanism of action is still not fully understood. In addition, this compound is a relatively unstable compound, and it can be difficult to store and handle.
将来の方向性
There are a variety of potential future directions for the study of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide. These include further research into its potential use as an anti-cancer agent, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammatory diseases. In addition, further research into its biochemical and physiological effects is needed. Finally, research into the development of more stable forms of this compound is also needed.
合成法
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide can be synthesized by a method known as the Mannich reaction. This method involves the reaction of an aldehyde, a primary amine, and a carbonyl compound. The reaction is typically conducted at room temperature, and the resulting product is a heterocyclic compound. The reaction of this compound is shown below:
Reaction:
Aldehyde + Primary Amine + Carbonyl Compound → this compound
特性
IUPAC Name |
2-(2-fluorophenyl)imino-7-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-11-7-6-10-8-12(16(19)21)17(23-15(10)9-11)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSLUTYTVWPNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

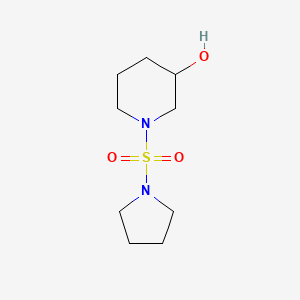
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
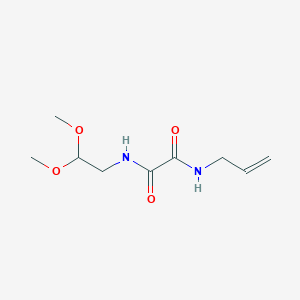
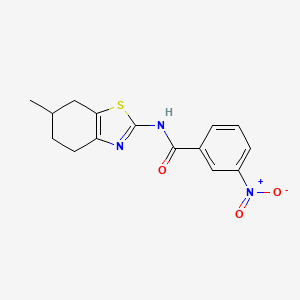
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)
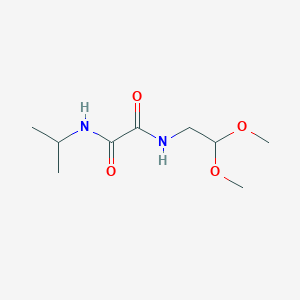

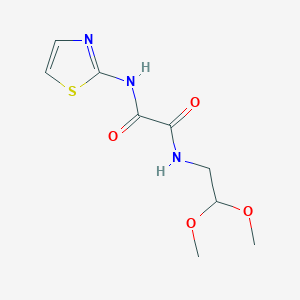
![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)
![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)